2,3-Diphenylquinoxaline-6-sulfonamide
Overview
Description
. It is primarily used for research purposes and is not intended for human consumption.
Chemical Reactions Analysis
WAY-604663 undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The sulfonamide group can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-604663 has several scientific research applications:
Chemistry: It is used as a tool compound in various chemical studies.
Biology: The compound’s antibacterial properties make it useful in studying bacterial resistance and developing new antibiotics.
Medicine: Its analgesic and anti-inflammatory activities are of interest in pain management and inflammation research.
Industry: WAY-604663 can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of WAY-604663 involves its interaction with bacterial cell walls, leading to antibacterial effects. It also interacts with pain and inflammation pathways, although the exact molecular targets and pathways are not fully understood .
Comparison with Similar Compounds
WAY-604663 is unique due to its combination of antibacterial, analgesic, and anti-inflammatory activities. Similar compounds include:
2,3-diphenylquinoxaline: Shares the quinoxaline core but lacks the sulfonamide group.
Quinoxaline derivatives: Various derivatives with different substituents that exhibit similar biological activities.
These compounds highlight the uniqueness of WAY-604663 in terms of its specific chemical structure and biological activities.
Properties
IUPAC Name |
2,3-diphenylquinoxaline-6-sulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c21-26(24,25)16-11-12-17-18(13-16)23-20(15-9-5-2-6-10-15)19(22-17)14-7-3-1-4-8-14/h1-13H,(H2,21,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFIKPZSJCAIRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)S(=O)(=O)N)N=C2C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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